molecular formula C14H11BrO2 B8013111 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid

1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid

Cat. No.: B8013111
M. Wt: 291.14 g/mol
InChI Key: WELVWTOVSIRMEJ-UHFFFAOYSA-N
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Description

1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C14H11BrO2 and a molecular weight of 291.14 g/mol . This compound features a bromonaphthalene moiety attached to a cyclopropane carboxylic acid group, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature controls to maximize yield and purity.

Chemical Reactions Analysis

1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Scientific Research Applications

1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromonaphthalene moiety can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar compounds to 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid include:

    1-(5-Chloronaphthalen-1-YL)cyclopropane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Fluoronaphthalen-1-YL)cyclopropane-1-carboxylic acid: Contains a fluorine atom in place of bromine.

    1-(5-Iodonaphthalen-1-YL)cyclopropane-1-carboxylic acid: Features an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions compared to its halogenated analogs .

Properties

IUPAC Name

1-(5-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-12-6-2-3-9-10(12)4-1-5-11(9)14(7-8-14)13(16)17/h1-6H,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELVWTOVSIRMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC3=C2C=CC=C3Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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